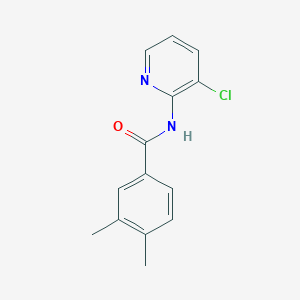![molecular formula C18H17N3O B5714653 2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5714653.png)
2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol, also known as MPAP, is a synthetic compound that belongs to the class of pyrimidinylphenol derivatives. This compound has been extensively studied for its potential applications in scientific research. In
科学研究应用
2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of 2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol is in the study of dopamine receptors. 2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol has been found to be a selective and potent agonist of the D3 dopamine receptor subtype. This property makes it a valuable tool for investigating the role of D3 receptors in various physiological and pathological processes, such as drug addiction, schizophrenia, and Parkinson's disease.
作用机制
The mechanism of action of 2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol involves its interaction with the D3 dopamine receptors. 2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol binds to the receptor and induces a conformational change, leading to the activation of downstream signaling pathways. This activation results in the modulation of various physiological and behavioral processes, such as locomotor activity, reward, and cognition.
Biochemical and Physiological Effects:
2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol has been shown to have various biochemical and physiological effects. In animal studies, 2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol has been found to increase locomotor activity and induce reward-related behaviors. It has also been shown to improve cognitive function and memory retention. 2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol has been found to have a neuroprotective effect in animal models of Parkinson's disease, suggesting its potential therapeutic use in the treatment of this disorder.
实验室实验的优点和局限性
One of the main advantages of using 2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol in lab experiments is its selectivity for the D3 dopamine receptor subtype. This property allows for the investigation of the specific role of D3 receptors in various physiological and pathological processes. However, one limitation of using 2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol is its relatively short half-life, which may limit its use in long-term studies.
未来方向
There are several future directions for the use of 2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol in scientific research. One potential application is in the development of novel therapeutics for Parkinson's disease. 2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol's neuroprotective effect in animal models of Parkinson's disease suggests its potential use in the treatment of this disorder. Another future direction is in the investigation of the role of D3 receptors in drug addiction and schizophrenia. 2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol's selectivity for D3 receptors makes it a valuable tool for understanding the underlying mechanisms of these disorders. Finally, the development of more potent and selective D3 receptor agonists may lead to the discovery of novel therapeutics for various neurological and psychiatric disorders.
合成方法
The synthesis of 2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol involves the reaction of 4-methyl-2-nitrophenol with 3-methylphenylamine in the presence of a reducing agent such as iron powder. The resulting intermediate is then treated with 2-chloro-6-methylpyrimidine to obtain 2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol. The purity of 2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol can be improved through recrystallization.
属性
IUPAC Name |
2-[4-methyl-6-(3-methylanilino)pyrimidin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-6-5-7-14(10-12)20-17-11-13(2)19-18(21-17)15-8-3-4-9-16(15)22/h3-11,22H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHQEKKPVRHUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=C2)C)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Methyl-6-(3-methylanilino)pyrimidin-2-yl]phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5714579.png)
![4-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5714584.png)
![2-methyl-3-[(4-nitrobenzyl)oxy]quinoxaline](/img/structure/B5714592.png)
![2-[(5-chloro-2-thienyl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B5714596.png)
![5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5714602.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5714606.png)
![6-benzylidene-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5714609.png)
![N-(4-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5714619.png)
![2-{[3-(2-thienyl)acryloyl]amino}benzamide](/img/structure/B5714622.png)
![methyl [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]acetate](/img/structure/B5714630.png)


![2-(4-methoxyphenyl)-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5714646.png)
![3-chloro-1-(2,3-dichlorophenyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5714659.png)